molecular formula C18H14N4O2 B11041720 4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzonitrile

4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzonitrile

Cat. No.: B11041720
M. Wt: 318.3 g/mol
InChI Key: OAQPYMSSPZZCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a benzene ring and a nitrile group, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions.

    Introduction of the furylmethyl group: This step involves the alkylation of the pyrazolo[3,4-b]pyridine core with a furylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the nitrile group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of furylmethyl aldehyde or furylmethyl carboxylic acid.

    Reduction: Formation of primary amine derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). Upon binding to these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can result in the reduction of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZONITRILE is unique due to its specific structure, which combines a pyrazolo[3,4-b]pyridine core with a furylmethyl group and a nitrile group. This unique combination of functional groups contributes to its distinct biological activity and potential therapeutic applications, particularly in the inhibition of tropomyosin receptor kinases (TRKs) and its use in cancer treatment .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

4-[1-(furan-2-ylmethyl)-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]benzonitrile

InChI

InChI=1S/C18H14N4O2/c19-9-12-3-5-13(6-4-12)15-8-17(23)21-18-16(15)10-20-22(18)11-14-2-1-7-24-14/h1-7,10,15H,8,11H2,(H,21,23)

InChI Key

OAQPYMSSPZZCEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC=C(C=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.